2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a difluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method includes the reaction of piperidine with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequent chlorination introduces the chloro group at the appropriate position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products, ensuring the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-3-(4-(methyl)piperidin-1-yl)pyrazine
2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine
2-Chloro-3-(4-(ethyl)piperidin-1-yl)pyrazine
Uniqueness: 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine stands out due to its difluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This difference can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-chloro-3-[4-(difluoromethyl)piperidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-7(2-6-16)9(12)13/h3-4,7,9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUHPKZLFKWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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